3-Bromo-5-iodobenzyl bromide
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Overview
Description
3-Bromo-5-iodobenzyl bromide is an organic compound with the molecular formula C7H5Br2I and a molecular weight of 375.83 g/mol . It is a halogenated benzyl bromide derivative, characterized by the presence of both bromine and iodine atoms on the benzene ring. This compound is primarily used in research and development settings, particularly in the synthesis of more complex organic molecules.
Preparation Methods
The synthesis of 3-Bromo-5-iodobenzyl bromide typically involves the bromination and iodination of benzyl derivatives. One common method is the bromination of 3-iodotoluene, followed by the substitution of the methyl group with a bromomethyl group . The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reactions are usually carried out in the presence of a solvent like dichloromethane or chloroform at room temperature . Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-Bromo-5-iodobenzyl bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: While less common, it can undergo oxidation and reduction reactions under specific conditions, leading to the formation of various oxidized or reduced derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the major product would be a biaryl compound .
Scientific Research Applications
3-Bromo-5-iodobenzyl bromide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Bromo-5-iodobenzyl bromide involves its ability to act as an electrophile in various chemical reactions. The presence of both bromine and iodine atoms makes it highly reactive towards nucleophiles, allowing it to participate in substitution and coupling reactions . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or catalyst used in the reaction .
Comparison with Similar Compounds
3-Bromo-5-iodobenzyl bromide can be compared with other halogenated benzyl bromides, such as:
3-Bromo-5-chlorobenzyl bromide: Similar in structure but with a chlorine atom instead of iodine. It has different reactivity and applications.
3-Iodobenzyl bromide: Lacks the additional bromine atom, making it less reactive in certain substitution reactions.
3-Bromo-5-fluorobenzyl bromide: Contains a fluorine atom, which affects its reactivity and the types of reactions it can undergo.
The uniqueness of this compound lies in its dual halogenation, which provides a versatile platform for various chemical transformations and applications in research and industry .
Properties
IUPAC Name |
1-bromo-3-(bromomethyl)-5-iodobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2I/c8-4-5-1-6(9)3-7(10)2-5/h1-3H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROOHCQCOVGIUBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Br)I)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2I |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.83 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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